molecular formula C16H13CrN4NaO8S B606666 Acid Yellow 99 CAS No. 10343-58-5

Acid Yellow 99

Cat. No.: B606666
CAS No.: 10343-58-5
M. Wt: 496.3 g/mol
InChI Key: BFWYEBUNFYVNAT-UHFFFAOYSA-M
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Description

Acid Yellow 99, also known as C.I. This compound, is an anionic dye commonly used in various industrial applications. It is known for its bright yellow color and is often utilized in textile dyeing, paper coloring, and as a biological stain. The compound has the molecular formula C16H15CrN4NaO8S and a molecular weight of 496.35 g/mol .

Scientific Research Applications

Acid Yellow 99 has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary target of Acid Yellow 99 is organic matter, particularly agricultural waste such as mango leaf powder (MLP) and coconut shell pith . These materials serve as adsorbents for the dye, playing a crucial role in its removal from wastewater .

Mode of Action

this compound interacts with its targets through electrostatic and complexing reactions . The dye forms a monolayer on the surface of the adsorbent, adhering to it through these reactions .

Biochemical Pathways

It’s known that the dye’s interaction with its targets involves the major contribution of hydroxyl groups, which facilitate effective dye decolorization through complexation and electrostatic interactions .

Pharmacokinetics

Optimum dye adsorption occurs at pH 2.5, and the process is swift, completed within approximately 160 minutes .

Result of Action

The primary result of this compound’s action is the decolorization of wastewater. The dye is effectively adsorbed by the biomass, resulting in the removal of the dye from the water . This process is crucial in combating water pollution caused by the discharge of dyed effluents into water bodies .

Action Environment

The efficacy of this compound’s action is influenced by several environmental factors. The pH of the environment significantly impacts dye adsorption, with optimum adsorption occurring at pH 2.5 . Interestingly, the temperature has no significant effect on the process . Additionally, the presence of NaCl in the environment exerts minimal hindrance to dye adsorption .

Future Directions

While specific future directions for Acid Yellow 99 are not mentioned in the sources, the use of eco-friendly and cost-effective adsorbents like mango leaf powder for the removal of such dyes from wastewater represents a promising direction .

Biochemical Analysis

Biochemical Properties

Acid Yellow 99 plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its ability to be adsorbed by mango leaf powder, an eco-friendly and cost-effective adsorbent . The process involves complexation and electrostatic interactions, primarily involving hydroxyl groups .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Acid Yellow 99 is synthesized through a series of chemical reactions. The primary synthetic route involves the diazotization of 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid, followed by coupling with 3-oxo-N-phenylbutanamide. The resulting product is then converted into a chrome complex . Industrial production methods typically involve large-scale chemical synthesis under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Acid Yellow 99 undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Acid Yellow 99 (C.I. 13900) can be achieved through a series of chemical reactions starting from 2-nitroaniline.", "Starting Materials": [ "2-nitroaniline", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Sodium carbonate", "Acetic anhydride", "Sodium acetate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Nitration of 2-nitroaniline with sulfuric acid to form 2,4-dinitroaniline", "Step 2: Reduction of 2,4-dinitroaniline with sodium sulfide to form 2,4-diaminoaniline", "Step 3: Diazotization of 2,4-diaminoaniline with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 4: Coupling of the diazonium salt with acetoacetanilide in the presence of sodium acetate and acetic anhydride to form the azo dye Acid Yellow 99", "Step 5: Purification of the product by washing with water, sodium chloride solution, and drying" ] }

CAS No.

10343-58-5

Molecular Formula

C16H13CrN4NaO8S

Molecular Weight

496.3 g/mol

IUPAC Name

sodium;3-[(1-anilino-3-hydroxy-1-oxobut-2-en-2-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate;chromium

InChI

InChI=1S/C16H14N4O8S.Cr.Na/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;;/h2-8,21-22H,1H3,(H,17,23)(H,26,27,28);;/q;;+1/p-1

InChI Key

BFWYEBUNFYVNAT-UHFFFAOYSA-M

SMILES

CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Cr]

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Cr]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. 13900;  EINECS 233-748-3

Origin of Product

United States

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